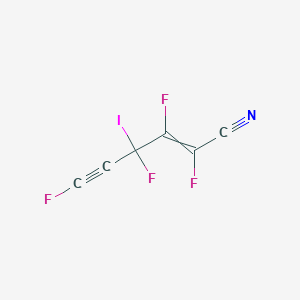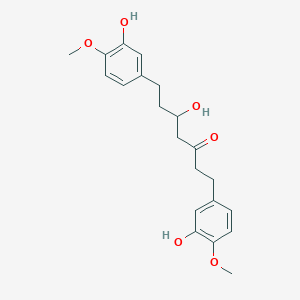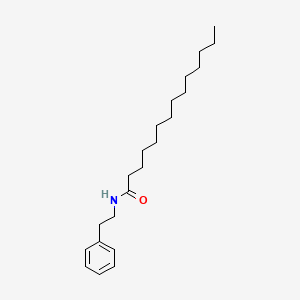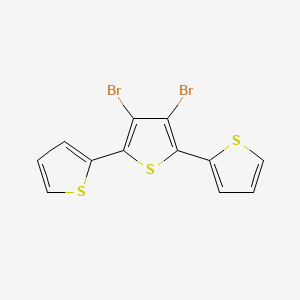![molecular formula C9H5BrClF3N2O2 B14184213 (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride CAS No. 930775-33-0](/img/structure/B14184213.png)
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride is a synthetic organic compound characterized by the presence of bromomethyl, nitrophenyl, and trifluoroethanimidoyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride typically involves multi-step organic reactions. One common route includes the bromination of a nitrophenyl precursor followed by the introduction of the trifluoroethanimidoyl chloride group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Reduction Reactions: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts. Reactions are usually conducted under atmospheric or elevated pressures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.
Aplicaciones Científicas De Investigación
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.
Materials Science: It may be utilized in the design and fabrication of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitrophenyl and trifluoroethanimidoyl chloride groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in other functional groups and overall structure.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that may share some reactivity but differ in other substituents.
Trifluoroethanimidoyl chloride derivatives: Compounds with trifluoroethanimidoyl chloride groups that may have different substituents on the aromatic ring.
Uniqueness
(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by other similar compounds. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical transformations, while the trifluoroethanimidoyl chloride group enhances its stability and reactivity.
Propiedades
Número CAS |
930775-33-0 |
|---|---|
Fórmula molecular |
C9H5BrClF3N2O2 |
Peso molecular |
345.50 g/mol |
Nombre IUPAC |
N-[2-(bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5BrClF3N2O2/c10-4-5-3-6(16(17)18)1-2-7(5)15-8(11)9(12,13)14/h1-3H,4H2 |
Clave InChI |
CVMSKHBYGZFPNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)


![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)




![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

